"N-(6-bromo-1-oxido-2-pyridinyl)acetamide molecular weight"
"N-(6-bromo-1-oxido-2-pyridinyl)acetamide molecular weight"
A Comprehensive Overview for Researchers and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of N-(6-bromo-1-oxido-2-pyridinyl)acetamide, a heterocyclic compound of interest in medicinal chemistry and materials science. While specific experimental data for this exact isomer is not widely published, this document synthesizes information from closely related analogues to project its chemical properties, outline a plausible synthetic route, and discuss its potential applications. This guide is intended for researchers, scientists, and professionals in drug development who are working with pyridine N-oxide derivatives and related halogenated heterocyclic systems.
Introduction: The Significance of Pyridine N-Oxide Scaffolds
Pyridine N-oxides are a versatile class of compounds that have garnered significant attention in synthetic and medicinal chemistry. The N-oxide functional group alters the electronic properties of the pyridine ring, enhancing its reactivity towards both nucleophilic and electrophilic substitution, primarily at the 2- and 4-positions. This modification allows for the synthesis of a diverse array of substituted pyridine derivatives that are often inaccessible through direct functionalization of the parent pyridine. Furthermore, the N-oxide moiety can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making it a valuable scaffold in drug design. The introduction of a bromine atom, as in N-(6-bromo-1-oxido-2-pyridinyl)acetamide, provides a reactive handle for further chemical transformations, such as cross-coupling reactions, to generate more complex molecular architectures.
Molecular Properties and Characterization
Based on the structure of the positional isomer, N-(5-bromo-1-oxido-2-pyridinyl)acetamide, the fundamental molecular properties of N-(6-bromo-1-oxido-2-pyridinyl)acetamide can be confidently predicted.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrN₂O₂ | Inferred from[1][2] |
| Molecular Weight | 231.05 g/mol | Calculated |
| Monoisotopic Mass | 229.97452 Da | Calculated |
| CAS Number | Not available | N/A |
Note: The molecular weight and monoisotopic mass are calculated based on the inferred molecular formula.
Predicted Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine N-oxide ring and a singlet for the acetyl methyl protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the 2,6-disubstitution pattern.
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¹³C NMR: The carbon NMR spectrum should display seven distinct carbon signals, including the carbonyl carbon of the acetamide group, the methyl carbon, and the five carbons of the pyridine N-oxide ring.
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Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the N-H stretching of the amide, the C=O stretching of the amide carbonyl, and the N-O stretching of the pyridine N-oxide.
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Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.
Synthesis and Reaction Mechanisms
A plausible synthetic route to N-(6-bromo-1-oxido-2-pyridinyl)acetamide would involve a two-step process starting from commercially available 2-amino-6-bromopyridine.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of N-(6-bromo-1-oxido-2-pyridinyl)acetamide.
Experimental Protocol
Step 1: Synthesis of 2-Amino-6-bromopyridine-1-oxide
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Dissolve 2-amino-6-bromopyridine in a suitable solvent such as dichloromethane (DCM).
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Cool the solution in an ice bath.
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Slowly add a solution of meta-chloroperoxybenzoic acid (m-CPBA) in DCM to the cooled solution.
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Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of N-(6-bromo-1-oxido-2-pyridinyl)acetamide
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Dissolve the 2-amino-6-bromopyridine-1-oxide in pyridine.
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Add acetic anhydride to the solution.
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Stir the reaction mixture at room temperature for several hours.
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Monitor the reaction progress by TLC.
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Once the reaction is complete, pour the mixture into ice water to precipitate the product.
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Filter the solid, wash with cold water, and dry under vacuum to yield N-(6-bromo-1-oxido-2-pyridinyl)acetamide.
Potential Applications in Research and Development
Halogenated pyridine N-oxides are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.
Medicinal Chemistry
The N-(6-bromo-1-oxido-2-pyridinyl)acetamide scaffold can serve as a versatile building block in drug discovery. The bromine atom can be readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents, allowing for the exploration of the chemical space around the pyridine N-oxide core. This enables the generation of libraries of compounds for screening against various biological targets. Pyridine N-oxide derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory, and anti-cancer agents.
Materials Science
The unique electronic properties of the pyridine N-oxide moiety make it an interesting component in the design of functional materials. The dipole moment of the N-O bond can influence the self-assembly and packing of molecules in the solid state, which is relevant for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). The presence of the bromine atom also allows for the incorporation of this building block into polymeric structures through polymerization reactions.
Safety and Handling
Detailed toxicological data for N-(6-bromo-1-oxido-2-pyridinyl)acetamide is not available. However, as with any halogenated organic compound, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Direct contact with skin and eyes should be avoided, and inhalation of dust or vapors should be minimized.
Conclusion
N-(6-bromo-1-oxido-2-pyridinyl)acetamide represents a promising, albeit understudied, chemical entity with significant potential as a versatile building block in both medicinal chemistry and materials science. This technical guide provides a foundational understanding of its predicted properties, a viable synthetic strategy, and a perspective on its potential applications. Further experimental investigation into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its potential for the development of novel therapeutics and functional materials.
References
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LookChem. Acetamide, N-(5-bromo-1-oxido-2-pyridinyl)-. [Link]
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ChemIndex. Acetamide, N-(5-bromo-1-oxido-2-pyridinyl)-. [Link]
